3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Isopropyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves the formation of the triazolothiadiazine core followed by the introduction of the isopropyl and trifluoromethylbenzyl groups. The synthetic route may include the following steps:
Formation of the Triazolothiadiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiadiazine ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Introduction of the Trifluoromethylbenzyl Group: This step involves the use of trifluoromethylbenzyl halides in nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Isopropyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: It can be used as a fungicide or pesticide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound’s unique chemical structure makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, the compound’s ability to disrupt membrane integrity can contribute to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure and exhibit similar pharmacological activities.
Trifluoromethylbenzyl Derivatives: Compounds with trifluoromethylbenzyl groups also show diverse biological activities.
Uniqueness
Isopropyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is unique due to the combination of its triazolothiadiazine core and the presence of both isopropyl and trifluoromethylbenzyl groups.
Properties
Molecular Formula |
C15H15F3N4S2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(propan-2-ylsulfanylmethyl)-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15F3N4S2/c1-9(2)23-8-12-19-20-14-22(12)21-13(24-14)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
AZIAAGFGEHTWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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